molecular formula C8H15BrO2 B8489385 6-Bromo-2,2-dimethylhexanoic acid

6-Bromo-2,2-dimethylhexanoic acid

Cat. No. B8489385
M. Wt: 223.11 g/mol
InChI Key: XBLBTILEUDNPQJ-UHFFFAOYSA-N
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Patent
US04518602

Procedure details

6-Acetoxy-2,2-dimethylhexanoic acid (4.5 g) was dissolved in 47% aqueous hydrobromic acid (25 ml), and the solution was heated at 130° C. for 4 hours. After the completion of the reaction, water (100 ml) was added to the solution, and the product was extracted with ether. The organic layer was washed with water, dried and concentrated under reduced pressure. The residue was chromatographed on a column of silica gel, and development with isopropyl ether yielded 6-bromo-2,2-dimethylhexanoic acid (4 g, 91%).
Name
6-Acetoxy-2,2-dimethylhexanoic acid
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=[O:11])(=O)C.O.[BrH:16]>>[Br:16][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
6-Acetoxy-2,2-dimethylhexanoic acid
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)OCCCCC(C(=O)O)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel, and development with isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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